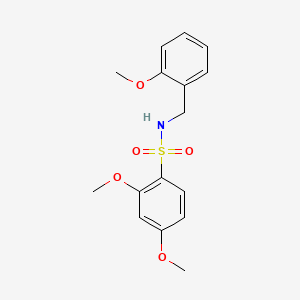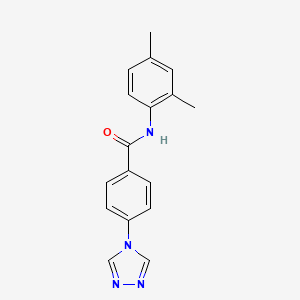
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, also known as DMXAA, is a small molecule that has recently gained attention in the scientific community due to its potential as an anti-cancer agent. DMXAA was first isolated from the New Zealand tree, Flaveria bidentis, and has been synthesized in the lab for further research.
作用機序
The mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is not fully understood, but it is believed to be due to its ability to activate the immune system. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are important in the immune response to cancer. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of anti-cancer agents. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important in the growth and spread of tumors.
実験室実験の利点と制限
One advantage of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is its ability to enhance the anti-tumor activity of other anti-cancer agents. This could lead to the development of more effective cancer treatments. However, 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have limitations in lab experiments. It can be difficult to reproduce the results seen in animal models in human clinical trials. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have toxic effects on the liver, which could limit its use as an anti-cancer agent.
将来の方向性
There are several future directions for 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide research. One area of interest is the development of new synthetic methods to improve yields and purity. Another area of interest is the development of new formulations of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide that could improve its bioavailability and reduce its toxicity. Finally, there is a need for further research to understand the mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide and its potential as an anti-cancer agent.
Conclusion
In conclusion, 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is a small molecule that has potential as an anti-cancer agent. Its ability to activate the immune system and enhance the anti-tumor activity of other anti-cancer agents makes it an attractive candidate for further research. However, its limitations in lab experiments and toxic effects on the liver must be taken into consideration. Further research is needed to fully understand the potential of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide as an anti-cancer agent.
合成法
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide can be synthesized in the lab using a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methoxybenzylamine to form 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide. This intermediate is then reacted with sodium hydride in dimethylformamide to form 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide. The synthesis method has been optimized to improve yields and purity.
科学的研究の応用
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have a synergistic effect when used in combination with other anti-cancer agents, such as cisplatin and paclitaxel.
特性
IUPAC Name |
2,4-dimethoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-13-8-9-16(15(10-13)22-3)23(18,19)17-11-12-6-4-5-7-14(12)21-2/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPSPBZSSAVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B5380513.png)

![(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5380522.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)

![2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5380554.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5380587.png)

![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(propylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380611.png)

![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)